
Phosphate de sodium indole-3-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indol-3-yl sodium phosphate (INP) is a chemical compound that has a wide range of applications in scientific research. It is an organic phosphate ester with a phosphorylation potential of -2.26 kcal/mol. INP is used in biochemistry and molecular biology research, and is used to study the mechanism of action and biochemical and physiological effects of a wide range of compounds. In addition, INP has been used in the synthesis of a variety of compounds, including proteins and peptides.
Applications De Recherche Scientifique
- Indole est une molécule de signalisation produite à la fois par les bactéries et les plantes. Dans les communautés bactériennes, il joue un rôle crucial dans la détection de quorum (QS), permettant aux bactéries de s'adapter et de survivre dans les environnements naturels .
- Plus de 4 000 indoles se trouvent dans la nature, dont certains présentent des activités antitumorales, antibactériennes, antivirales ou antifongiques .
- Les stratégies comprennent l'utilisation de la tryptophanase bactérienne (TnaA) ou des lyases d'indole-3-glycérol-phosphate (IGL) végétales/bactériennes pour convertir les substrats en dérivés d'indole .
- Il fonctionne en parallèle avec le tétrazolium bleu de nitro (NBT) pour détecter les molécules marquées avec la phosphatase alcaline .
- Par exemple, l'acide indole-3-acétique (une hormone végétale dérivée du tryptophane) joue un rôle essentiel dans la croissance et le développement des plantes .
Signalisation bactérienne et détection de quorum
Colorants naturels et bioactivité
Production fermentative
Essais de détection
Activité pharmacologique
Composés indole-diterpéniques
Mécanisme D'action
Target of Action
Indol-3-yl sodium phosphate, also known as Sodium 1H-indol-3-yl phosphate, is a derivative of indole . Indole derivatives have been found to interact with a variety of enzymes and proteins, inhibiting their activity . The primary targets of this compound are enzymes, particularly those involved in glycogen decomposition .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonds . The presence of a carboxamide moiety in indole derivatives allows these compounds to form hydrogen bonds with various enzymes and proteins, often inhibiting their activity . This interaction results in changes to the activity of the target enzymes and proteins .
Biochemical Pathways
Indol-3-yl sodium phosphate affects the biochemical pathways related to the enzymes it targets . For instance, it can influence the pathway of glycogen decomposition by inhibiting the activity of glycogen phosphorylase, an enzyme crucial for this process . This can lead to downstream effects such as changes in glucose metabolism .
Pharmacokinetics
Like other indole derivatives, it is likely to have properties that affect its bioavailability .
Result of Action
The inhibition of enzyme activity by Indol-3-yl sodium phosphate can result in molecular and cellular effects. For example, the inhibition of glycogen phosphorylase can affect the breakdown of glycogen, leading to changes in glucose levels
Action Environment
The action of Indol-3-yl sodium phosphate can be influenced by environmental factors. For instance, it is known to be rapidly hydrolyzed by alkaline phosphatase, forming a compound that is readily oxidized in solution by ambient oxygen under basic conditions . Therefore, the pH and oxygen levels in the environment can affect the compound’s action, efficacy, and stability .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Indol-3-yl sodium phosphate can be achieved through a two-step reaction process involving the condensation of indole and phosphoric acid followed by the addition of sodium hydroxide to form the sodium salt of the phosphate ester.", "Starting Materials": [ "Indole", "Phosphoric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Indole is mixed with phosphoric acid and heated under reflux to form the intermediate, indol-3-yl phosphate.", "Step 2: Sodium hydroxide is added to the indol-3-yl phosphate solution to form the sodium salt, Indol-3-yl sodium phosphate.", "Step 3: The product is isolated by precipitation with acetone and purified by recrystallization." ] } | |
Numéro CAS |
3318-43-2 |
Formule moléculaire |
C8H8NNaO4P |
Poids moléculaire |
236.12 g/mol |
Nom IUPAC |
disodium;1H-indol-3-yl phosphate |
InChI |
InChI=1S/C8H8NO4P.Na/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12); |
Clé InChI |
YQSBOERSRZHKIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O.[Na] |
Point d'ébullition |
greater than or equal to 482 °F at 760 mm Hg (NTP, 1992) |
melting_point |
greater than 662 °F (decomposes) (NTP, 1992) |
Autres numéros CAS |
3318-43-2 |
Description physique |
Indol-3-yl sodium phosphate is a white to off-white powder. (NTP, 1992) |
Solubilité |
greater than or equal to 100 mg/mL at 72° F (NTP, 1992) |
Synonymes |
3-Indolyl Phosphate Disodium Salt; 3-Indoxyl Phosphate Disodium Salt; |
Densité de vapeur |
less than 1 (NTP, 1992) (Relative to Air) |
Pression de vapeur |
less than 1 mm Hg (NTP, 1992) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



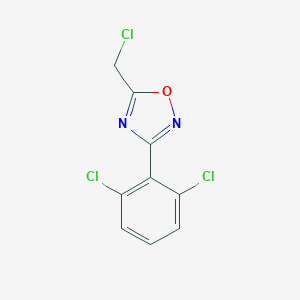

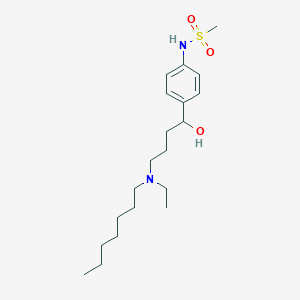
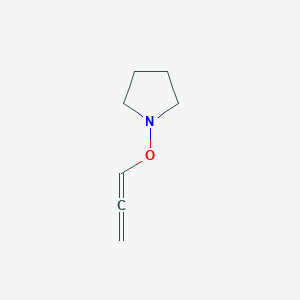

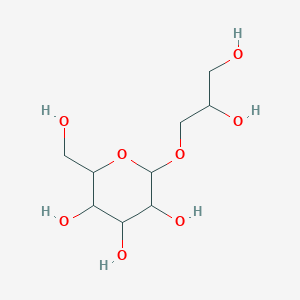
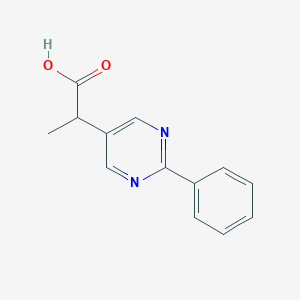


![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

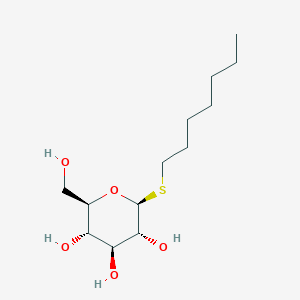

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)